IPI-269609
Description
Properties
Molecular Formula |
C28H41NO2 |
|---|---|
Molecular Weight |
423.63 |
SMILES |
O=C(CC[C@@]12C)C=C1CC[C@]3([H])[C@]2([H])CC4=C(C)C[C@@](O5)(CC[C@@]34[H])[C@H](C)[C@@]6([H])[C@@]5([H])C[C@H](C)CN6 |
Appearance |
Solid powder |
Synonyms |
IPI269609; IPI 269609; IPI-269609; IPI609; IPI 609; IPI-609; (2S,3R,3aS,6S,6a/'S,6b/'S,7aR,12a/'S,12b/'R)-3,6,11/',12b/'-tetramethyl-3a,4,5,5/',6,6/',6a/',6b/',7,7a,7/',8/',10/',12/',12a/',12b/'-hexadecahydro-1/'H,3H-spiro[furo[3,2-b]pyridine-2,9/'-na |
Origin of Product |
United States |
Discovery and Early Preclinical Development of Ipi 269609
Rationale for Compound Design and Synthesis from Natural Product Precursors
The foundation for IPI-269609's design lies in cyclopamine (B1684311), a steroidal alkaloid naturally occurring in the Veratrum californicum plant. Cyclopamine was the first identified natural product antagonist of the Hedgehog pathway, demonstrating promising anti-cancer activity through its inhibition of SMO.
Despite its pioneering role and biological activity, cyclopamine presented significant pharmacological drawbacks that limited its therapeutic potential. These limitations included low oral bioavailability, a short systemic half-life, and concerns regarding severe toxicity. Consequently, the rationale behind designing and synthesizing this compound was to develop a cyclopamine analogue that retained the Hh pathway inhibitory activity while possessing enhanced pharmaceutical properties to overcome these pharmacokinetic and stability challenges.
Evolution from Cyclopamine to this compound: Focus on Enhanced Pharmacological Research Properties
The development of this compound involved specific structural modifications to the cyclopamine scaffold, aiming to improve its pharmacological profile. This compound has a molecular weight of 423 Da. Key structural alterations included the introduction of a seven-membered D-ring and a conjugated A-ring ketone. These modifications were instrumental in conferring superior pharmaceutical properties to this compound compared to its natural precursor. Notably, this compound demonstrated greater acid stability and better aqueous solubility, addressing two critical limitations of cyclopamine.
Preclinical research findings further underscored these enhanced properties. In vitro studies with pancreatic cancer cell lines showed that this compound effectively mimicked the biological effects observed with cyclopamine. This included the knockdown of Gli-responsive reporters, downregulation of Hedgehog target genes such as Gli1 and Ptch, and the abrogation of cell migration and colony formation in soft agar (B569324). In in vivo orthotopic xenograft models of human pancreatic cancer, this compound profoundly inhibited systemic metastases.
Table 1: Comparative Pharmacological Properties: Cyclopamine vs. This compound
| Property | Cyclopamine | This compound | Source |
| Acid Stability | Lower | Greater | |
| Aqueous Solubility | Lower | Better | |
| Molecular Weight | 411.6 Da | 423 Da | |
| D-Ring Structure | Six-membered | Seven-membered | |
| A-Ring Structure | Natural | Conjugated A-ring ketone | |
| Target | Hedgehog Pathway (SMO) | Hedgehog Pathway (SMO) | medkoo.com |
| Effect on Metastasis (Pancreatic Cancer Xenografts) | Inhibitory | Profoundly Inhibitory |
Relationship to Subsequent Hedgehog Pathway Antagonists (e.g., IPI-926) in Research Trajectories
This compound was not merely an improved analogue but also served as a crucial intermediate in the ongoing medicinal chemistry efforts to discover even more potent and pharmacologically favorable Hedgehog pathway antagonists. Following the development of this compound (often referred to as compound 2 or 18 in research literature), further chemical modifications were explored, particularly focusing on the A-ring system.
These subsequent modifications led directly to the discovery of IPI-926, also known as saridegib. IPI-926 represented a significant advancement, demonstrating substantially improved pharmaceutical properties, enhanced potency, and a more favorable pharmacokinetic profile compared to both cyclopamine and this compound. For instance, IPI-926 showed approximately 30-fold greater potency than cyclopamine in inhibiting Gli-luciferase reporter activity in both murine and human cell lines. Furthermore, IPI-926 exhibited a significant increase in plasma half-life due to low clearance and high tissue distribution. The efficacy of IPI-926 was underscored by its ability to achieve complete tumor regression in a Hedgehog-dependent medulloblastoma allograft model following daily oral administration. This progression from cyclopamine to this compound and then to IPI-926 exemplifies a rational drug design strategy, where initial improvements pave the way for further optimization in a research trajectory focused on developing more effective therapeutic agents.
Table 2: Evolution of Hedgehog Pathway Antagonists
| Compound Name | Precursor | Key Improvement over Precursor | Notable Preclinical Finding | Source |
| Cyclopamine | Natural Product | N/A | First Hh pathway inhibitor | |
| This compound | Cyclopamine | Greater acid stability, better aqueous solubility | Profound inhibition of systemic metastases in pancreatic cancer xenografts | |
| IPI-926 (Saridegib) | This compound | Substantially improved pharmaceutical properties, potency, favorable pharmacokinetic profile | Complete tumor regression in Hh-dependent medulloblastoma allograft model |
Molecular Mechanism of Action of Ipi 269609
Targeting the Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway involves a series of molecular interactions that ultimately regulate gene transcription. In its inactive state, the transmembrane receptor Patched (Ptch) inhibits the activity of Smoothened (Smo), another transmembrane receptor newdrugapprovals.orgchemgood.com. Upon binding of Hedgehog ligands (e.g., Sonic Hedgehog, Shh) to Patched, the inhibitory effect on Smoothened is relieved, leading to its activation. Activated Smoothened then transduces signals downstream, culminating in the activation of Gli family transcription factors (Gli1, Gli2, and Gli3), which subsequently regulate the expression of specific target genes newdrugapprovals.orgchemgood.com.
Inhibition of Smoothened (Smo) Receptor Activity
IPI-269609, and its derivative IPI-926, are characterized as potent inhibitors of the Smoothened (Smo) receptor newdrugapprovals.orgchemgood.com. The inhibitory action of these compounds is achieved through direct binding to the Smo receptor newdrugapprovals.org. Studies on IPI-926, a compound developed through further modifications of this compound, have demonstrated its high affinity for Smo. Specifically, IPI-926 selectively antagonizes the Hedgehog pathway by binding to the Smo receptor with an IC₅₀ of 1.4 nmol/L. The cell-based EC₅₀ for the inhibition of the Hedgehog pathway by IPI-926 is reported to be between 5 and 7 nmol/L. This binding is believed to occur within the transmembrane domain (TMD) of Smo, preventing the conformational changes necessary for Smo activation.
| Compound (Derivative) | Target | IC₅₀ (Smo Receptor Binding) | EC₅₀ (Cell-based Hh Pathway Inhibition) |
| IPI-926 (Saridegib) | Smo | 1.4 nmol/L | 5-7 nmol/L |
Downstream Molecular Consequences on Transcriptional Regulation
The inhibition of Smoothened activity by this compound leads to significant downstream molecular consequences, primarily impacting the transcriptional regulation mediated by the Hedgehog pathway newdrugapprovals.org.
In vitro studies have demonstrated that this compound effectively blocks the activity of the Hedgehog pathway in Gli-responsive reporter assays ncats.io. For instance, in LightII cells, which are engineered with a Gli-responsive firefly luciferase reporter, treatment with this compound significantly inhibited reporter activity when stimulated with conditioned medium containing ShhN ncats.io. The compound exhibited a dose-dependent inhibition of reporter activity, with an efficacy comparable to, and at higher concentrations, slightly more pronounced than, that of cyclopamine (B1684311) ncats.io.
A direct consequence of this compound's action on Smoothened is the down-regulation of key Hedgehog target genes, including Gli1 and Ptch (also known as Ptch1) ncats.io. Gli1 expression is widely recognized as a reliable readout for Hedgehog pathway activation due to its high dependence on active Hh signaling. In vitro treatment of pancreatic cancer cell lines with this compound at a concentration of 6 µmol/L for 48 hours resulted in a notable down-regulation of Gli1 mRNA levels ncats.io. Furthermore, in vivo investigations using xenograft models revealed that this compound caused a significant reduction in Ptch1 mRNA expression ncats.io. These findings underscore this compound's ability to suppress the transcriptional output of the Hedgehog pathway.
Investigation of Pathway-Specific Interactions and Binding Characteristics
This compound, as a semisynthetic analog of cyclopamine, was developed with enhanced affinity, specificity, and drug-like properties chemgood.comnih.gov. Its primary mechanism involves selective antagonism of the Hedgehog pathway through direct interaction with the Smoothened receptor. The specific binding characteristics, as demonstrated by its derivative IPI-926, include a high binding affinity for Smo (IC₅₀ of 1.4 nmol/L) and potent cell-based inhibition of the pathway (EC₅₀ of 5-7 nmol/L). Structural studies on cyclopamine derivatives, which include this compound, suggest that these compounds bind to the transmembrane domain of Smoothened, thereby preventing the necessary conformational shift required for the receptor's activation and subsequent signal transduction.
Preclinical Research on the Biological Effects of Ipi 269609
In Vitro Studies on Cellular Models
In vitro research utilizing various cancer cell lines has been instrumental in characterizing the cellular and molecular mechanisms of action of IPI-269609. These studies have focused on its effects on cell proliferation, migration, invasion, anchorage-independent growth, and the induction of apoptosis.
Impact on Cell Line Proliferation and Viability
The impact of this compound on the proliferation and viability of cancer cells has been evaluated across a panel of human pancreatic cancer cell lines. Treatment with this compound resulted in a wide range of growth inhibition as determined by 3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide (MTT) assays. researchgate.net This suggests that the sensitivity to Hedgehog pathway inhibition can vary among different pancreatic cancer cell lines.
Table 1: Effect of this compound on Pancreatic Cancer Cell Line Viability
| Cell Line | Treatment | Effect |
|---|
Effects on Cellular Migration and Invasion
A critical aspect of cancer metastasis is the ability of tumor cells to migrate and invade surrounding tissues. Preclinical studies have demonstrated that this compound can impair the migratory capacity of pancreatic cancer cells. In wound healing assays, treatment with this compound at a concentration of 6 µmol/L was shown to reduce the migration of E3LZ10.7 and Capan-1 pancreatic cancer cell lines. nih.gov
Table 2: Influence of this compound on Pancreatic Cancer Cell Migration
| Cell Line | Assay | Treatment | Outcome |
|---|---|---|---|
| E3LZ10.7 | Wound Healing Assay | 6 µmol/L this compound | Reduced cell migration nih.gov |
Analysis of Anchorage-Independent Growth
Anchorage-independent growth, the ability of cells to proliferate without being attached to a solid substrate, is a hallmark of cellular transformation and is closely associated with tumorigenicity. The effect of this compound on this property has been assessed using soft agar (B569324) colony formation assays. nih.govcase.educellbiolabs.com Treatment of pancreatic cancer cells with this compound resulted in a marked reduction in both colony formation and anchorage-independent growth in soft agar. nih.gov This indicates that the compound can effectively suppress the transformed phenotype of these cancer cells.
Table 3: Effect of this compound on Anchorage-Independent Growth of Pancreatic Cancer Cells
| Cell Line | Assay | Treatment | Result |
|---|
Induction of Apoptosis in Sensitive Cell Lines
Influence on Cell Differentiation Processes (e.g., osteoblast differentiation)
The Hedgehog signaling pathway is known to play a role in various developmental and differentiation processes, including osteoblast differentiation. nih.gov However, specific preclinical studies investigating the direct influence of this compound on osteoblast differentiation or other cell differentiation processes are not extensively documented in the available scientific literature. Therefore, the precise effects of this compound on cellular differentiation remain an area for further investigation.
In Vivo Studies in Animal Models
The antitumor and antimetastatic properties of this compound have been evaluated in animal models, primarily utilizing orthotopic xenografts of human pancreatic cancer. In these models, single-agent treatment with this compound profoundly inhibited the development of systemic metastases. nih.gov Notably, this potent antimetastatic effect was observed with minimal impact on the volume of the primary tumor. nih.gov
A key observation within the treated primary tumors was a significant reduction in the population of aldehyde dehydrogenase (ALDH)-bright cells. nih.govresearchgate.net ALDH is a marker associated with a clonogenic, tumor-initiating subpopulation of cancer cells, often referred to as cancer stem cells. The reduction of these ALDH-bright cells by this compound, both in vitro and in vivo, suggests that the compound may exert its antimetastatic effects by targeting these tumor-initiating cells. nih.govresearchgate.net Further supporting this, the selective ex vivo depletion of ALDH-bright cells with this compound led to a significant decrease in tumor engraftment rates in athymic mice. nih.gov
Table 4: Summary of In Vivo Effects of this compound in Pancreatic Cancer Xenograft Models
| Animal Model | Cancer Type | Treatment | Primary Tumor Effect | Metastasis Effect | Cellular Effect |
|---|
Assessment of Tumor Initiation Inhibition in Xenograft Models
Preclinical studies utilizing xenograft models have demonstrated the potential of this compound to inhibit tumor initiation. In models of pancreatic cancer, the selective ex vivo depletion of aldehyde dehydrogenase–bright cells, a population with tumor-initiating properties, with this compound resulted in a significant reduction in tumor engraftment rates in athymic mice. nih.gov This suggests that the compound targets a subset of cancer cells responsible for initiating tumor growth. nih.gov
Further investigations have highlighted that the inhibition of the Hedgehog (Hh) signaling pathway by this compound is a key mechanism in diminishing tumor initiation. nih.gov This pathway is known to be crucial for the activity of tumor-initiating cells. nih.gov By blocking this pathway, this compound effectively curtails the ability of these cells to establish new tumors. nih.govnih.gov
| Model System | Key Finding | Reference |
| Pancreatic Cancer Xenograft | Reduced tumor engraftment after ex vivo treatment of tumor-initiating cells. | nih.gov |
| General Solid Tumor Models | Inhibition of Hedgehog signaling pathway, crucial for tumor-initiating cells. | nih.gov |
Abrogation of Systemic Metastasis in Orthotopic Xenografts
A significant finding in preclinical research is the profound ability of this compound to inhibit systemic metastasis in orthotopic xenograft models of human pancreatic cancer. nih.gov While the compound showed minimal effect on the volume of the primary tumor, its impact on the spread of cancer to distant organs was substantial. nih.gov Orthotopic models, where tumor cells are implanted in the corresponding organ, provide a more clinically relevant environment for studying metastasis. nih.gov
In these models, treatment with this compound led to a marked inhibition of metastatic spread. nih.gov This effect is consistent with previous findings using the prototype Hedgehog antagonist, cyclopamine (B1684311), suggesting a class effect of Hedgehog pathway inhibitors on metastasis. nih.govresearchgate.net The abrogation of metastasis is a critical therapeutic goal, as the majority of cancer-related mortality is due to the spread of disease. nih.gov
| Cancer Type | Model | Effect of this compound | Reference |
| Pancreatic Cancer | Orthotopic Xenograft | Profound inhibition of systemic metastases. | nih.gov |
Modulation of Tumorigenic Cell Populations (e.g., Aldehyde Dehydrogenase-Bright Cells)
This compound has been shown to modulate tumorigenic cell populations, specifically those characterized by high aldehyde dehydrogenase (ALDH) activity, often referred to as ALDH-bright cells. nih.gov These cells are considered to have cancer stem cell-like properties, including resistance to conventional treatments and a high capacity for tumor initiation. nih.govstemcell.com
In pancreatic cancer cell lines, in vitro treatment with this compound led to a significant, approximately four-fold reduction in the fraction of SSC-low/ALDH-bright cells. nih.gov This finding was corroborated in vivo, where immunohistochemical analysis of orthotopic xenografts treated with this compound showed a reduction in the overexpression of ALDH. researchgate.net The targeting of this specific cell population is believed to be a key mechanism through which this compound inhibits tumor initiation and metastasis. nih.gov
| Cell Population | Experimental Setting | Outcome | Reference |
| ALDH-Bright Pancreatic Cancer Cells | In Vitro | ~4-fold reduction in SSC-low/ALDH-bright cell fraction. | nih.gov |
| ALDH-Bright Pancreatic Cancer Cells | In Vivo (Orthotopic Xenograft) | Reduced overexpression of ALDH. | researchgate.net |
Studies in Genetically Engineered Murine Cancer Models
The efficacy of this compound has also been evaluated in genetically engineered mouse models (GEMMs), which closely mimic the development and progression of human cancers. embopress.orgcrownbio.com In a GEMM of pancreatic cancer, this compound demonstrated the ability to inhibit Hedgehog signaling within the tumor-associated stroma. nih.govnih.gov This modulation of the tumor microenvironment is significant as the stroma can influence tumor growth and drug delivery. nih.gov
Furthermore, in a mouse model of medulloblastoma, a type of brain tumor, treatment with saridegib (IPI-926), a compound structurally related to this compound, resulted in tumor reduction and a significant prolongation of survival. nih.govnih.gov These studies in GEMMs provide strong evidence for the therapeutic potential of this compound in cancers driven by the Hedgehog signaling pathway.
| Cancer Model | Key Findings | Reference |
| Pancreatic Cancer (GEMM) | Inhibited Hedgehog signaling in tumor-associated stroma. | nih.govnih.gov |
| Medulloblastoma (Mouse Model) | Tumor reduction and significantly prolonged survival (with saridegib). | nih.govnih.gov |
Investigation of this compound in Specific Disease Research Contexts
Pancreatic Cancer: this compound has been extensively studied in the context of pancreatic cancer, where aberrant Hedgehog signaling is a known therapeutic target. nih.govwjgnet.com Preclinical research has consistently shown that this compound inhibits metastasis and targets tumor-initiating cells in pancreatic cancer models. nih.gov In combination with chemotherapy agents like gemcitabine (B846), this compound has shown potential to enhance therapeutic efficacy by modulating the tumor stroma and improving drug delivery. nih.govasco.org A phase Ib trial of IPI-926 (saridegib) with gemcitabine in patients with metastatic pancreatic cancer found the combination to be well-tolerated with evidence of activity. asco.org
Medulloblastoma: The Hedgehog signaling pathway is a key driver in a subset of medulloblastomas. nih.govuniroma1.it Preclinical studies with saridegib (IPI-926) in an aggressive, Shh-driven mouse model of medulloblastoma demonstrated significant tumor reduction and prolonged survival. nih.gov This suggests that this compound could be a valuable therapeutic agent for this specific subtype of pediatric brain tumor. iu.edu
Head and Neck Squamous Cell Carcinoma (HNSCC): The role of the Hedgehog pathway in HNSCC is an area of active investigation. mdpi.com A pilot study of IPI-926 (saridegib) in combination with cetuximab for recurrent/metastatic HNSCC showed that the combination had expected toxicities and signs of antitumor activity. nih.govnih.gov This provides a rationale for further investigation of Hedgehog inhibitors like this compound in this disease.
Structure Activity Relationship Sar and Chemical Optimization Research for Ipi 269609
Structural Modifications from Cyclopamine (B1684311) and Their Research Implications
The development of IPI-269609 from cyclopamine was driven by the need to overcome the liabilities of the natural product, namely its poor acid stability and low aqueous solubility. nih.govacs.org Cyclopamine's instability is attributed to the C12-C13 double bond, which can lead to cleavage and aromatization of the D-ring under acidic conditions, forming the toxic and inactive compound veratramine. bris.ac.uk
The key structural changes that differentiate this compound from cyclopamine are the expansion of the D-ring and modification of the A-ring. nih.gov These alterations were designed to improve the compound's drug-like properties while retaining its ability to inhibit the Smoothened (SMO) protein, a central transducer in the Hh pathway. nih.govnih.gov The successful synthesis of this compound demonstrated that significant modifications to the cyclopamine scaffold could be made to improve its pharmaceutical profile without sacrificing its mechanism of action. nih.govnih.gov This foundational research spurred further investigation into a new generation of semi-synthetic SMO inhibitors with enhanced clinical potential. nih.gov
Investigation of D-Ring and A-Ring System Alterations
The chemical structure of this compound features two critical alterations compared to its parent compound, cyclopamine. nih.gov
D-Ring Expansion: this compound possesses a seven-membered D-ring. nih.govnih.gov This expansion from the five-membered furan ring in cyclopamine is a crucial modification that contributes to the compound's enhanced stability. nih.govbris.ac.uk
A-Ring Modification: The A-ring of this compound contains a conjugated ketone. nih.gov This modification influences the electronic properties and conformation of the molecule.
Following the development of this compound, further research focused on optimizing the A-ring system, which led to the discovery of IPI-926 (saridegib). nih.govacs.org This subsequent analogue displayed substantially improved potency and a more favorable pharmacokinetic profile, highlighting the importance of the A-ring in modulating the biological and pharmaceutical properties of this class of compounds. nih.gov
| Compound | A-Ring Feature | D-Ring System | Molecular Weight (Da) |
|---|---|---|---|
| Cyclopamine | 3-hydroxyl group | Five-membered furan ring | 411.6 |
| This compound | Conjugated ketone | Seven-membered ring | 423.0 |
Stereochemical Considerations in Biological Activity Studies
Stereochemistry is a critical factor in the interaction between a drug molecule and its biological target. unimi.itlibretexts.org For inhibitors derived from complex natural products like cyclopamine, maintaining the correct three-dimensional arrangement of atoms is essential for biological activity. nih.gov The cyclopamine scaffold has multiple chiral centers, and its specific stereoisomeric form is responsible for its inhibitory effect on the SMO protein.
In the synthesis and optimization of cyclopamine analogues such as this compound, preserving the core stereochemistry is a key consideration. Research in the field of Hh pathway inhibitors has shown that even minor changes, such as the inversion of stereochemistry at a single position, can lead to a significant decrease in potency. nih.gov While specific stereochemical studies on this compound are not extensively detailed in the provided literature, the general principles of SAR for this class of compounds underscore the importance of stereoisomerism for potent SMO inhibition. nih.govlibretexts.org The biological activity is highly dependent on the precise fit of the inhibitor within its binding site on the SMO protein, an interaction governed by the molecule's specific stereoconfiguration. nih.govlibretexts.org
Exploration of Physicochemical Property Enhancements for Research Applications
A primary goal in the chemical optimization of cyclopamine was to enhance its physicochemical properties for better utility in research and potential therapeutic applications. This compound represents a significant advancement in this area. nih.govacs.org
Acid Stability: Unlike cyclopamine, which readily degrades in acidic environments, this compound was specifically designed for greater acid stability. nih.govacs.org This property is crucial for a compound intended for oral administration, as it must survive the acidic conditions of the stomach. bris.ac.uk The modification of the D-ring in this compound is largely responsible for this improved stability. nih.govnih.gov
Aqueous Solubility: this compound also exhibits better aqueous solubility compared to cyclopamine. nih.govacs.org Improved solubility is a key factor in achieving adequate bioavailability and is an important parameter in drug design and discovery. researchgate.net
These enhancements made this compound a more viable tool for in vivo studies and a superior lead compound for further optimization compared to the natural product cyclopamine. nih.gov
| Compound | Aqueous Solubility | Acid Stability |
|---|---|---|
| Cyclopamine | Low | Low (unstable at pH < 2) bris.ac.uk |
| This compound | Improved nih.govacs.org | Greater than cyclopamine nih.govacs.org |
Comparative Studies with Other Smoothened Inhibitors
The potency of this compound and its derivatives has been evaluated against other Smoothened inhibitors, primarily its parent compound, cyclopamine. In in vitro Gli-responsive reporter assays, this compound demonstrated a dose-response curve comparable to that of cyclopamine, effectively blocking Hh pathway activity. nih.gov
The research that began with this compound ultimately led to the development of IPI-926, a significantly more potent SMO antagonist. nih.gov Comparative studies showed that IPI-926 is approximately 30-fold more potent than cyclopamine in inhibiting Gli-luciferase reporter activity in both murine and human cell lines. nih.gov Furthermore, IPI-926 showed an 80-fold greater binding affinity for human SMO compared to cyclopamine in a competitive binding assay. nih.gov While this compound was an important intermediate, these findings position its successor, IPI-926, as a more potent inhibitor when compared directly to cyclopamine. Studies comparing this compound to synthetic SMO inhibitors like vismodegib have been less direct, though research has noted different modes of inhibition between natural product-derived inhibitors and synthetic small molecules. nih.govnih.gov
| Compound | Relative Potency/Affinity vs. Cyclopamine | Assay |
|---|---|---|
| This compound | Comparable nih.gov | Gli-responsive reporter assay |
| IPI-926 | ~30-fold more potent nih.gov | Gli-luciferase reporter activity |
| IPI-926 | ~80-fold greater affinity nih.gov | BODIPY-cyclopamine competition assay |
Methodological Approaches in Ipi 269609 Research
In Vivo Animal Model Methodologies
Orthotopic Xenograft Model Establishment and Monitoring
Orthotopic xenograft models have been instrumental in evaluating the in vivo efficacy of IPI-269609, particularly in pancreatic cancer. These models involve the transplantation of human pancreatic cancer cell lines into the corresponding anatomical site in immunocompromised mice, thereby mimicking the natural tumor microenvironment and metastatic progression more closely than subcutaneous models. nih.govnih.gov
Studies utilizing orthotopic murine xenografts of human pancreatic cancer cell lines, such as E3LZ10.7, demonstrated that this compound profoundly inhibited systemic metastases. For instance, in one study, 100% (5 of 5) of control animals developed metastases in at least one distant organ site, whereas mice treated with this compound showed only two regional lymph node metastases. nih.gov It is important to note that while this compound significantly suppressed distant metastases, its effect on the primary tumor volume was minimal. nih.govnist.govnih.gov
The orthotopic xenograft tumors, upon histological examination, resembled poorly differentiated pancreatic ductal adenocarcinomas, with no discernible differences in primary tumor histology between this compound-treated and control groups. nih.gov Administration of this compound in these models has been achieved through methods such as subcutaneous osmotic Alzet pumps, ensuring sustained delivery of the compound over a period, for example, 5 days.
Table 1: Effect of this compound on Metastasis in Orthotopic Xenograft Models
| Treatment Group | Incidence of Distant Metastases | Regional Lymph Node Metastases | Primary Tumor Volume Effect |
| Control | 100% (5 of 5 animals) nih.gov | Not specified nih.gov | Not specified nih.gov |
| This compound | Significantly inhibited nih.gov | 2 (in treated mice) nih.gov | Minimal effect nih.gov |
Genetically Engineered Mouse Models for Pathway Studies
Genetically engineered mouse models (GEMMs) provide valuable insights into the mechanistic pathways influenced by compounds like this compound, as they develop de novo tumors within a native immune-proficient microenvironment, closely mirroring human cancer progression. While this compound itself has been primarily studied in xenograft models, its effects on the Hedgehog pathway are well-documented and provide a basis for understanding its interaction with specific signaling components. nih.govnist.govnih.gov
This compound has been shown to block Hedgehog signaling in pancreatic cancer cells both in vitro and in vivo, with effects resembling those observed with cyclopamine (B1684311). This includes the knockdown of Gli-responsive reporters and the downregulation of key Hedgehog target genes such as Gli1 and Ptch. nih.govnist.govnih.gov A crucial finding in vivo was the significant reduction of cells with high aldehyde dehydrogenase (ALDH) activity following Hedgehog pathway inhibition with this compound. This suggests that this compound's observed blockade of metastasis and tumor initiation may be mediated by targeting a subpopulation of pancreatic cancer cells with tumor-initiating properties. nih.govnih.gov Furthermore, selective ex vivo depletion of ALDH-bright cells with this compound was associated with a notable reduction in tumor engraftment rates in athymic mice. nist.govnih.gov
Table 2: In Vivo Effects of this compound on Hedgehog Pathway Markers
| Marker/Activity | Effect of this compound Treatment | Observation Method | Reference |
| Ptch mRNA levels | Significant down-regulation nih.gov | Not specified nih.gov | nih.gov |
| ALDH activity | Significant reduction nih.govnih.gov | Immunohistochemistry nih.gov | nih.govnih.gov |
Histopathological and Immunohistochemical Analysis of Animal Tissues
Histopathological and immunohistochemical analyses are critical for assessing the morphological and molecular changes induced by therapeutic agents in animal tissues. For this compound research, these techniques have been applied to evaluate tumor characteristics and the expression of specific biomarkers.
Immunohistochemical analysis was conducted on 4-µm sections of formalin-fixed, paraffin-embedded tissues. The process involved antigen retrieval using citrate (B86180) buffer (pH 6.0) at 90+ °C for 25 minutes. Subsequently, sections were probed with a primary ALDH antibody (BD Biosciences; 1:100) for 1 hour at room temperature, followed by a blocking step with Dual Endogenous Enzyme Block (DAKO). nih.gov The quantification of ALDH-positive cells was performed using Frida analysis software. nih.gov
As previously noted, immunohistochemistry confirmed that Hedgehog pathway inhibition by this compound led to a significant reduction in cells exhibiting high ALDH activity in vivo. nih.gov While this compound effectively inhibited metastases, histologically, the orthotopic xenograft tumors maintained the appearance of poorly differentiated pancreatic ductal adenocarcinomas, with no visible differences in the primary tumor morphology between treated and control animals. nih.gov
Synthetic Chemistry Methodologies for this compound and Analogues
This compound represents a significant advancement in Hedgehog pathway inhibitors, derived through semisynthetic modifications of the naturally occurring steroidal alkaloid, cyclopamine. The development of this compound aimed to address the limitations of cyclopamine, particularly its poor acid stability and aqueous solubility. chemspider.comchemspider.com
Following the successful development of this compound, further synthetic efforts focused on generating additional analogues with enhanced potency and/or solubility. These subsequent modifications primarily targeted the A-ring system of this compound. This systematic approach, involving the characterization of lead compounds in vitro and their evaluation in vivo for biological activity and pharmacokinetic properties, ultimately led to the discovery of IPI-926 (Saridegib), a novel semisynthetic cyclopamine analogue with substantially improved pharmaceutical properties and potency. chemspider.comchemspider.com
Table 3: Chemical Properties and Derivation of this compound
| Compound | Derivation/Relationship to Cyclopamine | Key Improved Property (vs. Cyclopamine) | Synthetic Step (from IPI-611) | Overall Yield (from Cyclopamine) |
| This compound | Seven-membered D-ring semisynthetic analogue chemspider.comchemspider.com | Greater acid stability, better aqueous solubility chemspider.comchemspider.com | Oppenauer oxidation to conjugated enone | 25-30% |
| IPI-926 (Saridegib) | Further A-ring modifications of this compound (or similar structures) chemspider.comchemspider.com | Substantially improved potency and pharmaceutical properties chemspider.comchemspider.com | Not specified for direct conversion from this compound chemspider.comchemspider.com | Not specified chemspider.comchemspider.com |
Advanced Research Concepts and Future Directions for Ipi 269609
Elucidation of Unexplored Mechanisms of Action
IPI-269609 functions as a Smoothened (SMO) inhibitor, blocking the aberrant activation of the Hh signaling pathway nih.gov. Its known mechanisms include the knockdown of Gli-responsive reporter activity and the down-regulation of Hh target genes such as Gli1 and Ptch nih.gov. In preclinical in vitro models, this compound has been shown to abrogate cell migration and colony formation in soft agar (B569324) within pancreatic cancer cell lines nih.gov. A particularly notable finding is its ability to significantly reduce the population of aldehyde dehydrogenase (ALDH)-bright cells, which are recognized as clonogenic tumor-initiating cells in pancreatic cancer nih.gov. This suggests a primary mechanism of action targeting cancer stem cell properties.
While its core mechanism as an SMO antagonist, similar to cyclopamine (B1684311), is established through binding to the heptahelical bundle of the SMO receptor, unexplored aspects remain. Future research could delve into the precise molecular interactions of this compound with SMO, differentiating its binding kinetics and conformational changes induced in SMO compared to other inhibitors. Furthermore, detailed investigations into the downstream signaling cascades affected by the reduction of ALDH-bright cells could reveal novel pathways influenced by Hh inhibition. Understanding how this compound specifically impacts the metabolic and survival pathways of these tumor-initiating cells, beyond general Hh gene regulation, could uncover additional therapeutic vulnerabilities.
Investigation of this compound in Novel Preclinical Disease Models Beyond Current Focus
Current research has primarily focused on this compound's efficacy in pancreatic cancer and medulloblastoma models nih.govncats.io. In these models, it has demonstrated a profound inhibition of systemic metastases in orthotopic xenografts of human pancreatic cancer cell lines nih.gov. The Hh pathway is aberrantly activated in a wide array of cancers, including basal cell carcinoma, breast cancer, lung cancer, prostate cancer, colorectal cancer, melanoma, glioma, and chondrosarcoma.
Expanding the investigation of this compound into these less-explored Hh-driven malignancies represents a critical future direction. For instance, exploring its activity in breast cancer or lung cancer models where Hh signaling contributes to tumorigenesis could reveal new therapeutic applications. Given its impact on ALDH-bright cells, studies in other cancer types known to harbor significant ALDH+ cancer stem cell populations could be particularly fruitful. Furthermore, investigating its effects on specific resistant or quiescent cancer cell populations, often implicated in disease relapse, could broaden its therapeutic scope.
Development of Advanced Analytical Techniques for Compound Characterization in Research Settings
The initial characterization of this compound involved in vitro and in vivo biological activity and pharmacokinetic properties ncats.io. Its improved aqueous solubility and stability over cyclopamine were key findings ncats.io. Research settings typically employ physicochemical characterization, in vitro assays, and in vivo studies for novel compounds. For this compound, techniques such as immunohistochemistry were used to visualize ALDH reduction in vivo, and MTT assays for in vitro growth inhibition nih.gov.
Future advancements in analytical techniques can provide deeper insights into this compound. High-resolution mass spectrometry could be employed for comprehensive metabolite identification and elucidation of its degradation pathways in complex biological matrices, ensuring its stability and predicting potential active or inactive metabolites. Advanced spectroscopic methods, including sophisticated NMR techniques or cryo-electron microscopy (cryo-EM), could be utilized to resolve the precise three-dimensional structure of this compound bound to its SMO target. This level of structural detail would be invaluable for rational drug design efforts. Developing highly sensitive and specific analytical methods for quantifying this compound in various preclinical tissue compartments and biofluids would enable more precise pharmacokinetic/pharmacodynamic correlations, optimizing dosing strategies for future preclinical and translational studies.
Theoretical Contributions to Hedgehog Pathway Biology and Inhibitor Design
The development of this compound from cyclopamine, incorporating a seven-membered D-ring and a conjugated A-ring ketone to enhance its pharmaceutical properties, provides a significant theoretical contribution to medicinal chemistry and Hh inhibitor design nih.govncats.io. This iterative design process, which subsequently led to the discovery of IPI-926 (saridegib) with further improved potency and pharmacokinetic profiles, exemplifies a successful rational drug design approach ncats.io.
The observation that this compound primarily inhibits metastasis and targets ALDH-bright cancer stem cells with minimal direct impact on primary tumor volume in some models offers a nuanced understanding of the Hh pathway's role in cancer progression nih.gov. This suggests that Hh inhibition may be particularly effective against the metastatic cascade and the maintenance of tumor-initiating populations, rather than simply reducing bulk tumor mass. Theoretically, this redefines the therapeutic window and optimal application of Hh inhibitors. Future theoretical contributions could involve refining computational pharmacophore models for SMO inhibitors based on this compound's structure-activity relationships, and developing predictive models for identifying cancer types or patient subsets most likely to respond to Hh pathway inhibition, especially those driven by specific cancer stem cell mechanisms.
Potential for Combination Research Strategies in Preclinical Models
This compound and its derivative IPI-926 have been explored in combination with gemcitabine (B846) in pancreatic cancer models. Initial preclinical findings suggested that Hh pathway inhibition with this compound could increase tumor perfusion and enhance gemcitabine delivery, leading to improved survival in murine pancreatic cancer models. This was based on the hypothesis that Hh signaling contributes to the desmoplastic stroma in pancreatic cancer, which acts as a barrier to drug penetration.
Future combination research strategies for this compound in preclinical models should focus on synergistic interactions with other therapeutic agents. Given the complex cross-talk between the Hh pathway and other oncogenic pathways such as KRAS, EGFR, Wnt/beta-catenin, and TGF-beta, combining this compound with inhibitors targeting these pathways could be highly effective. For instance, in pancreatic cancer, combinations with KRAS inhibitors or agents that modulate the tumor microenvironment could be explored. Furthermore, investigating combinations with immunotherapies is a promising avenue, as Hh signaling can influence the immune landscape within the tumor microenvironment. Research could also focus on combinations that specifically target the ALDH-bright cancer stem cell population, potentially overcoming resistance mechanisms that often emerge with single-agent therapies.
Q & A
Basic: How to formulate a precise research question for studying IPI-269609's mechanism of action?
Answer:
A well-structured research question should align with the PICO framework (Population, Intervention, Comparison, Outcome) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For this compound, specify:
- Population : Target biological system (e.g., cancer cell lines, enzyme pathways).
- Intervention : this compound dosage, administration route, or molecular interactions.
- Comparison : Control groups (e.g., untreated cells, standard therapeutics).
- Outcome : Measurable endpoints (e.g., apoptosis rates, kinase inhibition).
Ensure the question is novel (addresses gaps in existing literature) and feasible given resource constraints . Avoid overly broad questions like "How does this compound work?"; instead, focus on testable hypotheses (e.g., "Does this compound inhibit [specific kinase] in [cell type] via [mechanism]?"). Refine using peer feedback to eliminate ambiguity .
Basic: What experimental design considerations are critical when investigating this compound's efficacy?
Answer:
Key considerations include:
- Sample Size : Use power analysis to determine statistically significant sample sizes, ensuring reproducibility .
- Controls : Include positive/negative controls (e.g., known inhibitors or vehicle-treated groups) to validate assay specificity.
- Replication : Conduct technical and biological replicates to distinguish experimental noise from true effects.
- Blinding : Minimize bias by blinding researchers to treatment groups during data collection/analysis.
For in vivo studies, define ethical guidelines (e.g., humane endpoints) and justify animal models in alignment with this compound’s hypothesized targets .
Basic: How to conduct a systematic literature review on this compound?
Answer:
Follow a structured methodology:
Database Selection : Use PubMed, Scopus, and specialized repositories (e.g., ChEMBL) with keywords like "this compound," "kinase inhibitor," and related pathways.
Inclusion/Exclusion Criteria : Filter studies by relevance (e.g., in vitro vs. in vivo), publication date, and methodological rigor.
Data Extraction : Tabulate findings (e.g., IC50 values, assay conditions) to identify trends or contradictions .
Gap Analysis : Highlight understudied areas (e.g., off-target effects or synergistic combinations) to inform original research .
Avoid relying on non-peer-reviewed sources (e.g., commercial websites) to maintain credibility .
Advanced: How to resolve contradictions in experimental data related to this compound's pharmacokinetics?
Answer:
Contradictions may arise from methodological variability (e.g., assay conditions, model systems). Address these by:
- Triangulation : Cross-validate results using multiple techniques (e.g., LC-MS for pharmacokinetics and fluorescence polarization for binding affinity) .
- Meta-Analysis : Statistically pool data from independent studies to identify outliers or consensus trends.
- Contextual Factors : Account for variables like cell passage number, solvent effects, or interspecies differences in metabolism .
Document discrepancies transparently and propose follow-up experiments (e.g., dose-response curves under standardized conditions) .
Advanced: How to optimize in vitro assays for this compound's target binding?
Answer:
Optimization steps include:
- Assay Validation : Confirm target specificity using knockout models or competitive binding assays.
- Dynamic Range Testing : Test this compound across a broad concentration range (e.g., 0.1–100 µM) to establish dose-response relationships.
- Interference Checks : Control for nonspecific interactions (e.g., serum protein binding) using buffer-only controls .
- High-Throughput Screening (HTS) : Automate assays to test combinatorial libraries for synergistic agents, ensuring Z’-factors >0.5 for reliability .
Advanced: How to integrate multi-omics data in this compound studies to elucidate its polypharmacology?
Answer:
Employ a mixed-methods approach :
- Transcriptomics : Identify gene expression changes post-treatment via RNA-seq.
- Proteomics : Use SILAC or TMT labeling to quantify target engagement.
- Metabolomics : Map metabolic shifts (e.g., ATP depletion) via LC-MS.
Integrate datasets using bioinformatics tools (e.g., STRING for pathway enrichment) and validate hypotheses with functional assays (e.g., CRISPR knockdown of implicated genes) .
Advanced: How to address variability in this compound's biological activity across experimental models?
Answer:
Variability often stems from model-specific factors (e.g., genetic drift in cell lines, microbiota differences in animal models). Mitigate this by:
- Standardization : Adopt consensus protocols (e.g., ATCC guidelines for cell culture).
- Model Justification : Select models with translational relevance (e.g., PDX models for cancer studies).
- Cross-Validation : Compare results across 2–3 independent models (e.g., zebrafish, murine, and 3D organoids) .
Report variability metrics (e.g., coefficient of variation) and discuss implications for clinical translation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
